N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
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Overview
Description
Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Amide-to-ester substitutions have been shown to improve the membrane permeability of dipeptides and a model cyclic hexapeptide . The synthesis of N-substituted α-amino esters has been achieved in high yields and excellent enantioselectivities .Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Esters can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications
Facile Synthesis for Medical Applications
N(alpha), N-(im)-Di-Boc-L-histidine methyl ester has been utilized in the facile synthesis of bioimidazoles, which were further incorporated into thyrotropin-releasing hormone (TRH) analogs. These synthesized TRH analogs demonstrated potential in medical applications, particularly in enhancing analeptic activity in vivo (Monga et al., 2008).
Enantioretentive Methylation and Molecular Synthesis
The compound is instrumental in the α-enantioretentive methylation of L-histidine, leading to the creation of (S)-(+)-α-(fluoromethyl)histidine. This process is significant in the synthesis of molecular structures with specific stereochemical configurations, which are crucial in pharmaceutical research (Grozinger et al., 1993).
Photoactivatable Amino-Acid Analog Synthesis
This compound serves as a starting material in the synthesis of photoactivatable amino-acid derivatives. These derivatives are critical in the development of photoaffinity probes, which are used in biochemical studies to understand molecular interactions (Jaganathen et al., 1990).
Peptide Synthesis and Protein Interaction Studies
It is employed in the synthesis of dipeptides and the study of selective diazotization in synthetic peptides. This application is essential in understanding protein interactions and developing new peptides with specific functional properties (Nayak et al., 2007).
Increased Storage Stability in Peptide Synthesis
The compound is noted for its role in increasing the storage stability of activated esters in peptide synthesis. This aspect is crucial in the preparation and handling of peptides, particularly in the context of pharmaceutical manufacturing and research (Pozdnev, 1982).
Histidine Methylation Studies
It is utilized in the study of histidine methylation, particularly in examining the effects of this methylation on the recognition of T-cell epitopes. This research has implications in immunology and the development of vaccines or therapeutic agents (Eifler et al., 2004).
Catalytic Triad Study in Proteases
This compound is also used in the study of the catalytic triad of serine proteases. Understanding the state of histidine in these proteases is vital for insights into enzymatic mechanisms and the development of enzyme inhibitors (Bachovchin & Roberts, 1978).
Amino Acid Analog Synthesis
It plays a role in the synthesis of N-p-Methoxybenzyloxycarbonyl and N-tert.-butyloxycarbonyl amino acid amides, which are important in the development of potential antimetabolite agents and peptide analogs (Banerjee & Ressler, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZFTGHOVFXLZ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447860 |
Source
|
Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |
CAS RN |
17791-51-4 |
Source
|
Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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